2-Oxiranemethanesulfonicacid, 2-methyl-
Overview
Description
2-Oxiranemethanesulfonicacid, 2-methyl- is an organosulfur compound characterized by the presence of an oxirane (epoxide) ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranemethanesulfonicacid, 2-methyl- typically involves the reaction of methanesulfonic acid with an appropriate epoxide precursor. One common method is the reaction of methanesulfonic acid with 2-methyl-oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of 2-Oxiranemethanesulfonicacid, 2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranemethanesulfonicacid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized compounds .
Scientific Research Applications
2-Oxiranemethanesulfonicacid, 2-methyl- has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of 2-Oxiranemethanesulfonicacid, 2-methyl- involves the reactivity of its oxirane ring and sulfonic acid group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid without the oxirane ring.
2-Methyl-oxirane: An epoxide without the sulfonic acid group.
Sulfonimidates: Compounds with similar sulfur-containing functional groups but different structures.
Uniqueness
2-Oxiranemethanesulfonicacid, 2-methyl- is unique due to the combination of its oxirane ring and sulfonic acid group. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler sulfonic acids and epoxides .
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-4(2-8-4)3-9(5,6)7/h2-3H2,1H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBVYNWCVKKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666900 | |
Record name | (2-Methyloxiran-2-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793643-05-7 | |
Record name | (2-Methyloxiran-2-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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